molecular formula C13H15N3 B8493598 5-methyl-N2-(m-tolyl)pyridine-2,3-diamine

5-methyl-N2-(m-tolyl)pyridine-2,3-diamine

Cat. No. B8493598
M. Wt: 213.28 g/mol
InChI Key: FOWPHNVIKXNDBS-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

Palladium on carbon (10%, 1.55 g, 1.456 mmol) was added to a Parr Hydrogenator bottle. The bottle was purged with nitrogen. Then, 5-methyl-3-nitro-N-(m-tolyl)pyridin-2-amine (15.5 g, 63.7 mmol) in 90 mL of ethanol and 90 mL of THF was added. The material was hydrogenated overnight on a Parr Hydrogenator. The mixture was filtered through Celite® to remove the palladium on carbon. The Celite® pad was washed with dichloromethane and evaporated to a solid (13.5 g, 99%).
Name
5-methyl-3-nitro-N-(m-tolyl)pyridin-2-amine
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:16]([O-])=O)[C:5]([NH:8][C:9]2[CH:10]=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=2)=[N:6][CH:7]=1>[Pd].C(O)C.C1COCC1>[CH3:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][C:9]2[CH:10]=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
5-methyl-3-nitro-N-(m-tolyl)pyridin-2-amine
Quantity
15.5 g
Type
reactant
Smiles
CC=1C=C(C(=NC1)NC=1C=C(C=CC1)C)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.55 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
to remove the palladium on carbon
WASH
Type
WASH
Details
The Celite® pad was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated to a solid (13.5 g, 99%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(C(=NC1)NC=1C=C(C=CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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